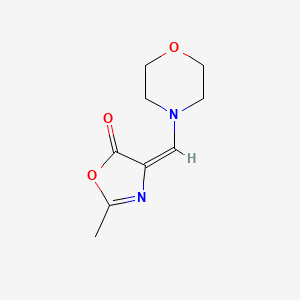
2-(Pyrrolidin-1-yl)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)ethyl benzoate is an organic compound that features a pyrrolidine ring attached to an ethyl benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)ethyl benzoate typically involves the reaction of pyrrolidine with ethyl benzoate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with ethyl benzoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-yl)ethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-yl)ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzoate moiety may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Ethyl benzoate: An ester commonly used in flavorings and fragrances.
N-Substituted pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
2-(Pyrrolidin-1-yl)ethyl benzoate is unique due to the combination of the pyrrolidine ring and the ethyl benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylethyl benzoate |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-2-1-3-7-12)16-11-10-14-8-4-5-9-14/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
CYCLSEABHPJKAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

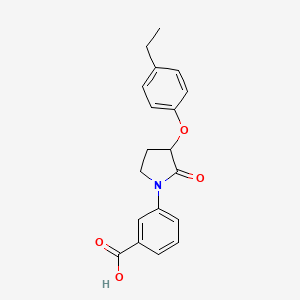


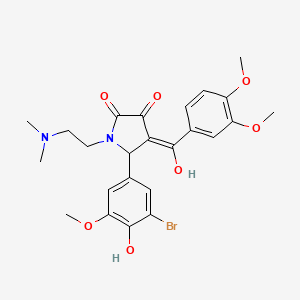
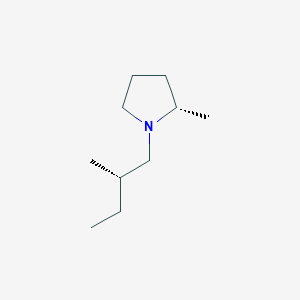
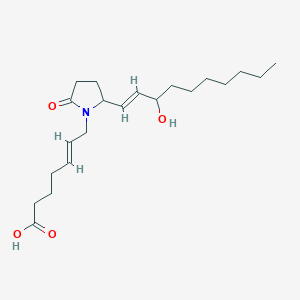

![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

